molecular formula C21H21NO4 B2858858 (Z)-2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate CAS No. 858763-09-4

(Z)-2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Cat. No.: B2858858
CAS No.: 858763-09-4
M. Wt: 351.402
InChI Key: ACLGFBDEWDONIP-ODLFYWEKSA-N
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Description

(Z)-2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a synthetic benzofuran-derived compound featuring a dimethylcarbamate functional group at the 6-position of the benzofuran core and a 4-isopropylbenzylidene substituent at the 2-position.

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-13(2)15-7-5-14(6-8-15)11-19-20(23)17-10-9-16(12-18(17)26-19)25-21(24)22(3)4/h5-13H,1-4H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLGFBDEWDONIP-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C18H19NO4
  • Molecular Weight : 313.35 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which can help in mitigating oxidative stress-related cellular damage.
  • Antiplatelet Activity : Studies have suggested that it may inhibit platelet aggregation, making it a potential candidate for cardiovascular disease management.
  • Antimicrobial Properties : Preliminary studies indicate potential efficacy against certain bacterial strains.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Reactive Oxygen Species (ROS) : The compound's antioxidant properties are primarily due to its ability to scavenge free radicals and inhibit ROS production.
  • Modulation of Platelet Activation Pathways : It may interfere with the cyclooxygenase pathway, reducing thromboxane A2 synthesis and thus inhibiting platelet aggregation.
  • Direct Antimicrobial Action : The mechanism behind its antimicrobial activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantIC50 = 14.38 µg/mL (less potent than ascorbic acid)
AntiplateletInhibits AA-induced platelet aggregation (IC50 = 70 µM)
AntimicrobialEffective against Staphylococcus aureus

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity using DPPH radical scavenging assay, this compound demonstrated a notable reduction in DPPH radicals, indicating its potential as an effective antioxidant agent.

Case Study 2: Antiplatelet Activity

A pharmacological assessment revealed that the compound significantly inhibited platelet aggregation induced by arachidonic acid. This effect was comparable to established antiplatelet drugs, suggesting its utility in preventing thrombotic events.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other carbamate-functionalized benzofurans and aromatic derivatives. Below is a detailed comparison based on molecular features, bioactivity, and applications:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Reported Use/Bioactivity Reference
(Z)-2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate Benzofuran 4-isopropylbenzylidene, dimethylcarbamate Hypothesized pesticidal activity (inferred from structural analogs)
XMC (3,5-dimethylphenyl methylcarbamate) Phenyl carbamate 3,5-dimethylphenyl Insecticide, acetylcholinesterase inhibitor
Methiocarb (3,5-dimethyl-4-(methylthio)phenyl methylcarbamate) Phenyl carbamate 3,5-dimethyl-4-methylthiophenyl Molluscicide, bird repellent
Xylylcarb (3,4-dimethylphenyl methylcarbamate) Phenyl carbamate 3,4-dimethylphenyl Insecticide

Key Structural Differences

Core Heterocycle : Unlike XMC, methiocarb, and xylylcarb, which are phenyl carbamates, the target compound incorporates a benzofuran scaffold. This heterocyclic system may enhance stability or alter bioavailability compared to simpler aromatic carbamates .

Stereochemistry: The Z-configuration of the benzylidene moiety is a distinguishing feature absent in non-chiral analogs like XMC.

Bioactivity and Mechanism

While specific data on the target compound is unavailable, structurally related carbamates (e.g., XMC, methiocarb) inhibit acetylcholinesterase (AChE), disrupting neurotransmission in pests . The benzofuran core may confer additional redox-modulating properties, as seen in other benzofuran derivatives with antioxidant or cytotoxic activities .

Research Findings and Limitations

  • Synthesis and Stability: The compound’s synthesis likely involves Knoevenagel condensation to form the benzylidene-benzofuran system, followed by carbamate functionalization. Stability studies are absent in the provided evidence but could be inferred from analogs; carbamates are generally susceptible to hydrolysis under alkaline conditions .
  • Toxicity and Environmental Impact: No ecotoxicological data is available. However, methiocarb and XMC are classified as moderately toxic to non-target organisms, suggesting similar regulatory considerations for the target compound .

Critical Notes on Evidence Limitations

  • The provided evidence lacks direct studies on the target compound, necessitating extrapolation from structural analogs.

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